13-cis-Retinol

Analytical Chemistry Method Validation Quality Control

13-cis-Retinol (Neovitamin A) is the essential reference standard for quantifying 13-cis isomer impurities and degradation products in retinoid formulations. Its unique 13-cis configuration induces a specific RBP conformational change, enabling isomer-specific binding studies. Critical for stability-indicating HPLC/UPLC methods, structural biology, and metabolic pathway research. High-purity material required for reproducible, regulatory-compliant results.

Molecular Formula C20H30O
Molecular Weight 286.5 g/mol
CAS No. 2052-63-3
Cat. No. B135769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name13-cis-Retinol
CAS2052-63-3
Synonyms(13Z)-Retinol;  13-cis-Vitamin A;  Neovitamin A;  Neovitamin A1;  neo-Retinol; 
Molecular FormulaC20H30O
Molecular Weight286.5 g/mol
Structural Identifiers
SMILESCC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCO)C)C
InChIInChI=1S/C20H30O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-13,21H,7,10,14-15H2,1-5H3/b9-6+,12-11+,16-8+,17-13-
InChIKeyFPIPGXGPPPQFEQ-HWCYFHEPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





13-cis-Retinol (CAS 2052-63-3): Procurement and Technical Baseline


13-cis-Retinol (CAS 2052-63-3), also known as Neovitamin A, is a naturally occurring stereoisomer of vitamin A. It is characterized by a cis configuration at the 13th carbon position, distinguishing it from the all-trans isomer [1]. The compound is known to equilibrate with all-trans-retinol in solution, reaching a state where approximately 33% is the 13-cis form [1]. It exhibits a UV absorption maximum at 328 nm with a molar extinction coefficient (ε) of 41,800 [1], and has a reported melting point of 58-60°C [1].

Why Generic 'Retinol' Cannot Substitute for 13-cis-Retinol in Research and Formulation


Substituting 13-cis-Retinol with all-trans-retinol or other retinoid isomers without quantitative justification introduces significant experimental and product development risk. The isomers exhibit distinct biophysical interactions; for instance, while both 13-cis- and all-trans-retinol bind to Retinol-Binding Protein (RBP) with a similar molar ratio (0.9 to 1.0) [1], the rotatory strength of the all-trans-RBP complex is three times greater, indicating a fundamentally different protein conformation [1]. Furthermore, their chromatographic behavior is distinct [2], their rates of interconversion and stability differ [3], and their downstream metabolic and transcriptional activation profiles are not equivalent [4]. Using an undefined mixture or the incorrect isomer can lead to irreproducible results in sensitive biological assays or variable performance in formulated products.

13-cis-Retinol (CAS 2052-63-3): Quantified Differentiation Evidence for Scientific Selection


Analytical Differentiation: Distinct HPLC Retention Times for 13-cis-Retinol vs. all-trans-Retinol

13-cis-Retinol can be analytically resolved and distinguished from its primary comparator, all-trans-retinol, and other isomers. In a normal-phase HPLC system using 0.4% 2-propanol/hexane, the retention time for 13-cis-retinol is 20.9 minutes, compared to 28.9 minutes for all-trans-retinol, representing a clear 8-minute separation [1]. This is consistent with elution orders observed in other normal-phase systems where 13-cis-retinol consistently elutes before all-trans-retinol [2]. This distinct chromatographic behavior is foundational for verifying isomer identity and purity.

Analytical Chemistry Method Validation Quality Control

Biophysical Differentiation: Conformational Impact on Human Retinol-Binding Protein (RBP)

The binding of 13-cis-retinol to human Retinol-Binding Protein (RBP) induces a distinct conformational state compared to the all-trans isomer. While both isomers bind at the same site with a similar molar ratio (0.9 to 1.0), the complex with 13-cis-retinol exhibits a rotatory strength that is one-third that of the all-trans-retinol-RBP complex [1]. This indicates a quantifiable difference in the chiral environment and three-dimensional structure of the resulting protein-ligand complex.

Structural Biology Protein Binding Transport Mechanism

Stability Differentiation: Interconversion Dynamics with all-trans-Retinol

13-cis-Retinol and all-trans-retinol exist in a dynamic equilibrium in solution. In an unstabilized solution, the two forms will interconvert, reaching an equilibrium state where the 13-cis form constitutes approximately 33% of the mixture [1]. This interconversion can be driven by thermal energy, as observed in accelerated stability studies. For instance, when a cream containing all-trans-retinol was stored at 50°C for two months, the amount of 13-cis-retinol increased proportionally with the oil phase content, from a 5% increase at 15% oil to a 10% increase at 38% oil [2].

Formulation Science Stability Studies Isomerization

Functional Differentiation: Inferred Divergence in Transcriptional Activation

While direct, quantitative head-to-head data on the transcriptional activation of retinol isomers is not available, the behavior of their corresponding carboxylic acid metabolites (retinoic acids) provides a strong class-level inference. In a standardized reporter gene assay in CV-1 cells, all-trans-retinoic acid was a more potent activator of the Retinoic Acid Receptor alpha (RARα) than its 13-cis counterpart [1]. This demonstrates that the isomeric state of the retinoid directly influences its ability to activate nuclear receptors, a key step in mediating biological effects.

Molecular Pharmacology Nuclear Receptors Gene Expression

High-Value Application Scenarios for 13-cis-Retinol (CAS 2052-63-3)


Analytical Method Development and Reference Standard Procurement

Due to its distinct and well-documented chromatographic separation from all-trans-retinol and other isomers [3], 13-cis-Retinol is essential for developing and validating HPLC or UPLC methods. It serves as a critical reference standard for identifying and quantifying 13-cis-retinol as an impurity, degradation product, or active ingredient in retinoid-containing formulations, foods, and biological samples. Procuring a high-purity, well-characterized standard is a prerequisite for method reproducibility and regulatory compliance.

Investigating Retinoid Transport and Protein Interactions

The finding that 13-cis-retinol induces a significantly different conformational change in Retinol-Binding Protein (RBP) compared to all-trans-retinol [3] makes it an indispensable tool for structural biology research. Scientists studying the retinoid transport cycle, the molecular recognition of RBP by cell surface receptors (e.g., STRA6), or the binding dynamics with transthyretin will find 13-cis-retinol a crucial probe for dissecting these structure-function relationships.

Formulation Stability and Forced Degradation Studies

13-cis-Retinol is a primary marker for the thermal and photo-isomerization of all-trans-retinol [3]. Therefore, it is a required standard for any stability-indicating analytical method used in the development of cosmetic, dermatological, or pharmaceutical products containing vitamin A. Quantifying its formation over time and under different stress conditions [4] provides direct, actionable data on product shelf life, packaging requirements, and formulation robustness.

In Vitro Metabolism and Gene Regulation Studies

For research into the complex metabolic and signaling pathways of vitamin A, 13-cis-Retinol provides a tool to probe isomer-specific effects. While it may serve as a precursor to 13-cis-retinoic acid, its distinct handling by binding proteins [3] and its different metabolic fate compared to all-trans-retinol allow researchers to dissect the initial steps of retinoid processing. This can be particularly valuable in models where endogenous retinol levels are controlled, enabling the study of how isomer-specific signaling is initiated and maintained.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 13-cis-Retinol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.